ethyl 4-{butyl[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a unique combination of functional groups, including an imidazo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an aldehyde, under acidic conditions . The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Amide, thioester
Scientific Research Applications
ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine moiety can bind to the active site of enzymes, inhibiting their activity by forming stable complexes . Additionally, the compound may modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core but differ in their functional groups, leading to variations in their biological activities and applications.
Benzamide derivatives: These compounds have a benzamide core and exhibit different pharmacological properties depending on their substituents.
Sulfanyl-substituted compounds: These compounds contain a sulfanyl group, which can influence their reactivity and stability.
The uniqueness of ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 4-[butyl-[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H24N4O3S/c1-3-5-13-25(16-10-8-15(9-11-16)20(27)28-4-2)18(26)14-29-21-23-17-7-6-12-22-19(17)24-21/h6-12H,3-5,13-14H2,1-2H3,(H,22,23,24) |
InChI Key |
QIHPOYIUORRIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)C(=O)OCC)C(=O)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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